

Comparative Analysis of ACLY Inhibitors: BMS-303141 vs. NDI-091143

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A comprehensive guide for researchers and drug development professionals on the biochemical and cellular activities of two prominent ATP-citrate lyase inhibitors.

This guide provides a detailed comparative study of two widely researched ATP-citrate lyase (ACLY) inhibitors, **BMS-303141** and NDI-091143. Both small molecules target a critical enzyme in cellular metabolism, ATP-citrate lyase, which catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis.[1][2] This role places ACLY at a crucial metabolic node, making it an attractive target for therapeutic intervention in various diseases, including metabolic disorders and cancer.[2][3]

Executive Summary

BMS-303141 and NDI-091143 are potent inhibitors of human ACLY, yet they exhibit distinct biochemical profiles and mechanisms of action. NDI-091143 demonstrates significantly higher potency in enzymatic assays with a nanomolar range IC50 and acts via an allosteric mechanism.[2][4][5] In contrast, BMS-303141 displays a sub-micromolar IC50.[6][7] Both compounds have been shown to inhibit lipid synthesis in cellular assays and demonstrate in vivo efficacy in animal models, reducing plasma lipids and glucose.[6][8][9] This guide will delve into their quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Comparison



The following tables summarize the key quantitative data for **BMS-303141** and NDI-091143 based on available experimental evidence.

Table 1: Biochemical Potency against Human ATP-Citrate Lyase

Parameter	BMS-303141	NDI-091143
IC50	0.13 μM[6][7][8]	2.1 nM (ADP-Glo assay)[4][5] [10], 4.8 nM (coupled enzyme assay)[1][5]
Ki	Not Reported	7.0 nM[4][5][10]
Mechanism	Not explicitly defined in search results	Allosteric inhibitor[2][5][11]

Table 2: Cellular and In Vivo Activity

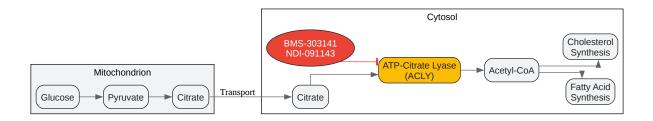
Parameter	BMS-303141	NDI-091143
Inhibition of Lipid Synthesis (IC50)	8 μM (in HepG2 cells)[6][7][12]	Data not available in search results
Cytotoxicity	No cytotoxicity up to 50 μ M[7] [9][12]	Data not available in search results
In Vivo Efficacy (Mouse Models)	Lowers plasma cholesterol, triglycerides, and fasting plasma glucose.[6][9] Reduces tumor growth in xenograft models.[8][13]	Data not available in search results

Signaling Pathway and Mechanism of Action

BMS-303141 and NDI-091143 both target ATP-citrate lyase (ACLY), a key enzyme in the cytosol that links glucose metabolism to the synthesis of fatty acids and cholesterol. The inhibition of ACLY leads to a reduction in the cytosolic pool of acetyl-CoA, a precursor for these biosynthetic pathways.



NDI-091143 is an allosteric inhibitor that binds to a hydrophobic cavity near the citrate-binding site of ACLY.[2][11] This binding induces significant conformational changes in the enzyme, which in turn indirectly prevents the binding and recognition of citrate, a substrate of ACLY.[2][5] [11]



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Fig. 1: Simplified signaling pathway of ACLY inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating ACLY inhibitors.

In Vitro Enzyme Inhibition Assay (Coupled Enzyme Assay)

This assay is used to determine the IC50 value of an inhibitor against purified ACLY.

- Reagents: Human recombinant ACLY, ATP, Coenzyme A, citrate, malate dehydrogenase (MDH), NADH.
- Procedure:
 - The reaction is initiated by the addition of ACLY to a reaction mixture containing ATP, CoA, and citrate.



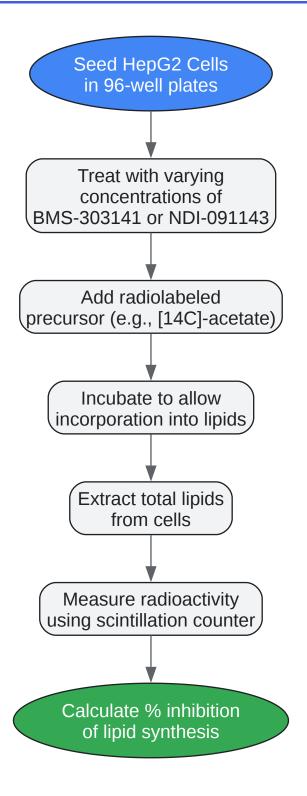
- The product of the ACLY reaction, oxaloacetate, is then converted to malate by MDH.
- This conversion oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.
- The rate of NADH oxidation is proportional to the ACLY activity.
- The assay is performed with varying concentrations of the inhibitor to determine the concentration that causes 50% inhibition (IC50).

Cellular Lipid Synthesis Assay

This assay measures the effect of the inhibitor on de novo lipid synthesis in a cellular context.

- Cell Line: HepG2 cells are commonly used as they are a human liver cancer cell line with active lipid metabolism.[6][12]
- Procedure:
 - HepG2 cells are seeded in 96-well plates and allowed to adhere.
 - Cells are then treated with various concentrations of the inhibitor (e.g., BMS-303141 at 0-80 μM) for a specified period (e.g., 24-96 hours).[8]
 - A radiolabeled precursor, such as [14C]-acetate or [3H]-water, is added to the culture medium.
 - The cells are incubated to allow for the incorporation of the radiolabel into newly synthesized lipids.
 - Lipids are extracted from the cells, and the radioactivity is measured using a scintillation counter.
 - The reduction in radioactivity in treated cells compared to control cells indicates the inhibition of lipid synthesis.





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Fig. 2: Workflow for a cellular lipid synthesis assay.

Conclusion



Both **BMS-303141** and NDI-091143 are valuable research tools for studying the role of ATP-citrate lyase in health and disease. NDI-091143 stands out for its superior in vitro potency and its well-defined allosteric mechanism of action. **BMS-303141**, while less potent, has been more extensively characterized in cellular and in vivo models, providing a broader understanding of its physiological effects. The choice between these inhibitors will depend on the specific research question, with NDI-091143 being ideal for structural and mechanistic studies, and **BMS-303141** serving as a robust tool for cellular and in vivo investigations of ACLY's role in metabolism and disease. Further head-to-head comparative studies, particularly in various in vivo models, would be beneficial to fully elucidate their therapeutic potential.

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